molecular formula C13H17NO4 B13028385 N-Cbz-2-(methylamino)butyric acid

N-Cbz-2-(methylamino)butyric acid

Cat. No.: B13028385
M. Wt: 251.28 g/mol
InChI Key: RBBWNFMGMZSNSC-UHFFFAOYSA-N
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Description

Contextual Significance of N-Methylated Amino Acids in Chemical Research

N-methylated amino acids are variants of naturally occurring amino acids where a methyl group is attached to the nitrogen atom of the amino group. This seemingly minor modification has profound implications for the properties of peptides and other bioactive molecules. nih.govbenthamdirect.com The introduction of an N-methyl group can enhance a molecule's resistance to enzymatic degradation by proteases, thereby increasing its metabolic stability and plasma half-life. nih.govmdpi.comnih.gov

Furthermore, N-methylation can improve a peptide's lipophilicity, which may lead to enhanced cell permeability and bioavailability. nih.govbenthamdirect.com From a structural standpoint, the presence of an N-methyl group restricts the conformational flexibility of the peptide backbone. acs.orgresearchgate.net This conformational constraint can be a powerful tool for medicinal chemists, allowing them to design peptides with specific secondary structures and to probe the bioactive conformations of peptide ligands. nih.govresearchgate.net Consequently, N-methylated amino acids are crucial building blocks in the development of novel therapeutic agents, including enzyme inhibitors and receptor antagonists. nih.govbenthamdirect.com

Role of Carbamate (B1207046) Protecting Groups in Synthetic Organic Chemistry

In the multi-step synthesis of complex molecules like peptides, it is often necessary to temporarily block the reactivity of certain functional groups to prevent unwanted side reactions. organic-chemistry.orgchem-station.com The amino group of an amino acid is a prime example of a functional group that requires protection during peptide synthesis. masterorganicchemistry.comchemrxiv.org Carbamates are a widely used class of protecting groups for amines due to their effectiveness and the relatively mild conditions under which they can be installed and removed. chem-station.commasterorganicchemistry.com

The carboxybenzyl (Cbz or Z) group is a classic example of a carbamate protecting group. masterorganicchemistry.comorganic-chemistry.org It is introduced by reacting the amino group with benzyl (B1604629) chloroformate under alkaline conditions. google.com The Cbz group is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenation, a process that typically does not affect other sensitive functional groups within the molecule. masterorganicchemistry.comorganic-chemistry.org This "orthogonal" nature of the Cbz group, allowing for its selective removal in the presence of other protecting groups, is a key advantage in complex synthetic strategies. organic-chemistry.orgmasterorganicchemistry.com The use of carbamate protecting groups like Cbz is fundamental to modern peptide synthesis, enabling the controlled and sequential assembly of amino acids into well-defined peptide chains. acs.orgnih.gov

N-Cbz-2-(methylamino)butyric Acid as a Key Chiral Building Block in Contemporary Synthesis

This compound combines the advantageous features of both N-methylation and a carbamate protecting group within a single, chiral molecule. As a chiral building block, it provides a pre-packaged unit containing a specific stereochemistry at the alpha-carbon, which is essential for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. tcichemicals.comnih.gov

The presence of the Cbz group allows for its seamless integration into standard peptide synthesis protocols, while the N-methyl group imparts the desirable properties of increased metabolic stability and conformational constraint. nih.govmasterorganicchemistry.com This makes this compound a valuable precursor for the synthesis of modified peptides with enhanced therapeutic potential. mdpi.com Its utility extends to the creation of diverse molecular scaffolds and libraries for drug discovery, where the unique combination of chirality, protection, and N-methylation can be exploited to generate novel chemical entities with tailored biological activities. tcichemicals.comnih.gov

Properties of this compound:

PropertyValue
CAS Number 146145-27-9
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol

This data is compiled from publicly available chemical information databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid

InChI

InChI=1S/C13H17NO4/c1-3-11(12(15)16)14(2)13(17)18-9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,15,16)

InChI Key

RBBWNFMGMZSNSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

State of the Art Synthetic Methodologies for N Cbz 2 Methylamino Butyric Acid

Strategic Approaches to N-Methyl-α-Amino Acid Synthesis Relevant to 2-(Methylamino)butyric Acid

N-methylated α-amino acids are crucial components of many biologically active peptides and natural products, valued for their ability to enhance proteolytic stability and influence peptide conformation. nih.gov Consequently, a variety of synthetic methods have been developed to access these structures. Key strategies applicable to the synthesis of the 2-(methylamino)butyric acid scaffold include oxazolidinone-mediated routes and other N-alkylation techniques. acs.org

Oxazolidinone-Mediated Routes for N-Methyl-α-Amino Acid Scaffolds

A highly efficient and widely adopted strategy for the N-methylation of α-amino acids proceeds through a 5-oxazolidinone (B12669149) intermediate. nih.govnih.gov This method is favored for its operational simplicity and ability to minimize side reactions. The process involves two primary steps: the cyclization of an N-protected amino acid to form the oxazolidinone ring, and the subsequent reductive cleavage of this ring to yield the N-methylated product.

The formation of the 5-oxazolidinone ring is typically achieved by reacting an N-protected amino acid, such as an N-Cbz or N-Fmoc protected α-amino acid, with formaldehyde. researchgate.netresearchgate.net The reaction is often catalyzed by an acid, like p-toluenesulfonic acid, and proceeds in a solvent such as toluene (B28343) under reflux conditions. researchgate.net This intramolecular cyclization effectively captures the amino and carboxylic acid functionalities within a five-membered ring, with the formaldehyde-derived carbon becoming the C2 atom of the oxazolidinone. researchgate.netnih.gov This intermediate serves as a masked form of the N-methyl amino acid, primed for the subsequent reductive step. The use of N-Cbz protected amino acids in this cyclization is well-documented. frontiersin.orgnih.gov

Once the 5-oxazolidinone is formed, the key N-methylation step is accomplished through reductive ring-opening. Several reducing agents can be employed for this transformation. A common method involves treatment with a reducing agent like triethylsilane (Et3SiH) in the presence of a strong acid, such as trifluoroacetic acid (TFA). researchgate.netresearchgate.net This approach effectively reduces the C2 of the oxazolidinone ring, which is derived from formaldehyde, to a methyl group while simultaneously cleaving the ring to liberate the N-methylated amino acid.

Alternatively, catalytic hydrogenation can be used. For instance, if the starting amino acid was protected with a Cbz group, forming a 3-Cbz-5-oxazolidinone, catalytic hydrogenation (e.g., using Pd/C) can achieve both the reductive ring-opening and the removal of the Cbz protecting group in a single step. researchgate.net However, this method can sometimes lead to mixtures of N-methylated and non-methylated amino acids, necessitating alternative cleavage conditions for cleaner outcomes. researchgate.net Lewis acid catalysis has also been shown to improve the efficiency of the reductive opening of the oxazolidinone ring. nih.gov

Table 1: Comparison of Reductive Cleavage Methods for 5-Oxazolidinones

MethodReagentsProtecting Group CompatibilityNotes
Silane ReductionTriethylsilane (Et3SiH), Trifluoroacetic Acid (TFA)Compatible with Fmoc, Boc. Cbz may be cleaved by strong acid.A widely used and efficient method. researchgate.netresearchgate.net
Catalytic HydrogenationH2, Pd/CCleaves Cbz group simultaneously.Can sometimes result in incomplete methylation. researchgate.net
Lewis Acid CatalysisVarious Lewis acidsCan enhance efficiency and selectivity.An improved, environmentally benign approach. nih.gov

Alternative N-Alkylation and Reductive Amination Protocols for N-Methylation

Beyond the oxazolidinone route, other classical and modern methods exist for N-methylation. Direct alkylation of N-acyl or N-carbamoyl protected amino acids using a strong base like sodium hydride followed by an electrophile such as methyl iodide is a broadly applied method. acs.orgmonash.edu

Reductive amination offers another versatile pathway. monash.eduorganic-chemistry.org This involves the reaction of an α-keto acid (e.g., α-ketobutyric acid) with methylamine (B109427) to form a Schiff base intermediate, which is then reduced to the corresponding N-methyl amino acid. nih.gov Common reducing agents for this step include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. monash.eduorganic-chemistry.org An enzyme, N-methyl-L-amino acid dehydrogenase (NMAADH), has also been identified that catalyzes the reductive alkylamination of α-keto acids using methylamine, showcasing a biocatalytic approach to these compounds. nih.gov

Selective Cbz Protection of N-Methyl-2-(methylamino)butyric Acid Precursors

After the synthesis of the 2-(methylamino)butyric acid core, the final step is the protection of the secondary amine with the carbobenzoxy (Cbz or Z) group. The Cbz group is a cornerstone of peptide chemistry, introduced by Bergmann and Zervas, and is valued for its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. wikipedia.org

Carbobenzoxy Group Introduction via Benzyl (B1604629) Chloroformate Methodologies

The standard and most direct method for introducing the Cbz group is through the reaction of the N-methylated amino acid with benzyl chloroformate (Cbz-Cl). spectrumchemical.comcommonorganicchemistry.comtotal-synthesis.com This reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium carbonate) to neutralize the hydrochloric acid generated during the reaction. total-synthesis.comstackexchange.com

The N-methylated amino acid is dissolved in the aqueous base, which deprotonates the carboxylic acid and ensures the secondary amine is nucleophilic. Benzyl chloroformate is then added, often simultaneously with additional base, to maintain the pH and drive the reaction to completion. stackexchange.com The resulting N-Cbz-2-(methylamino)butyric acid can then be isolated by acidifying the reaction mixture to precipitate the product, which is subsequently purified. This procedure is widely applicable for the Cbz-protection of various amino acids and their derivatives. spectrumchemical.comorganic-chemistry.org

Enantioselective Synthesis of this compound and Its Stereoisomers

The controlled introduction of chirality is a cornerstone of modern organic synthesis, particularly for biologically active molecules such as modified amino acids. The enantioselective synthesis of this compound, a protected N-methylated amino acid, and its stereoisomers can be achieved through several sophisticated strategies. These methodologies aim to establish the stereocenter at the α-carbon with high fidelity, employing techniques that range from the use of nature's chiral building blocks to advanced catalytic systems.

Chiral Pool Synthetic Strategies Utilizing Natural Precursors

The chiral pool represents a collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. elsevierpure.comnih.gov This approach is highly attractive as it leverages a pre-existing stereocenter from a readily available starting material, which is then chemically transformed into the desired target molecule, often preserving the original chirality. baranlab.org

Proteinogenic α-amino acids are ideal candidates for this strategy in the synthesis of this compound and its analogs. researchgate.net For instance, a common route involves starting with a natural L-amino acid like L-alanine or L-threonine. The synthesis would typically proceed through the following key steps:

Protection: The amino and carboxyl groups of the starting amino acid are protected. The amino group is often protected with the benzyloxycarbonyl (Cbz) group.

N-Methylation: A methyl group is introduced onto the nitrogen atom of the Cbz-protected amino acid. A widely used method for this transformation is the use of sodium hydride and methyl iodide. monash.edu

Side-Chain Modification (if necessary): The side chain of the starting amino acid is chemically modified to the ethyl group required for the butyric acid derivative.

Deprotection: Selective removal of protecting groups yields the final product.

This strategy's main advantage is the direct transfer of chirality from the starting material to the product, avoiding the need for a separate asymmetric induction step and ensuring high enantiomeric purity. The versatility of natural amino acids provides a divergent platform for accessing a wide range of N-methylated derivatives. baranlab.orgresearchgate.net

Asymmetric Catalysis and Induction Methods for Stereocontrol

In contrast to chiral pool synthesis, asymmetric catalysis creates the desired stereocenter from a prochiral or racemic starting material through the action of a chiral catalyst or auxiliary. nih.gov This approach offers great flexibility in designing synthetic routes.

A powerful and widely applicable method for the synthesis of N-methyl amino acids, including this compound, involves the use of 5-oxazolidinone intermediates. nih.govacs.org This strategy proceeds as follows:

An N-protected amino acid (e.g., N-Cbz-2-aminobutyric acid) is cyclized to form a 5-oxazolidinone.

This intermediate can then be N-methylated.

Subsequent reductive cleavage of the oxazolidinone ring yields the N-methylated amino acid. nih.govscilit.com This method has been successfully applied to a wide array of amino acids, providing a unified approach to their N-methyl derivatives. acs.orgscilit.com

Another advanced method involves the use of chiral transition metal complexes. For example, chiral Ni(II) complexes of glycine (B1666218) Schiff bases have been established as effective tools for the asymmetric synthesis of various α-amino acids. nih.gov By reacting a chiral complex with an appropriate electrophile, it is possible to generate the desired α-substituted amino acid with high enantioselectivity. This reaction proceeds with excellent yield and high diastereoselectivity, making it a potent method for producing structurally diverse amino acids. nih.gov

Recent developments also include catalytic enantioselective methods that directly functionalize C-H bonds. A stereocontrolled 1,3-nitrogen shift, for example, can create chiral α-amino acids from abundant carboxylic acids via a nitrene C(sp³)-H insertion, demonstrating high regio- and stereocontrol. nih.gov

MethodKey FeatureAdvantage
5-Oxazolidinone Intermediate Cyclization to a heterocyclic intermediate followed by N-methylation and reductive cleavage. nih.govacs.orgBroad applicability to a wide range of amino acids, including those with functionalized side chains. scilit.com
Chiral Ni(II) Complexes Use of a chiral ligand to control the stereochemical outcome of alkylation. nih.govHigh yields and excellent diastereoselectivity for diverse amino acid structures. nih.gov
Catalytic C-H Amination Intramolecular, stereocontrolled nitrene insertion into an α-C-H bond. nih.govUtilizes simple carboxylic acids as starting materials, offering high regio- and stereocontrol. nih.gov

This table provides a summary of key asymmetric catalytic methods.

Diastereoselective Control in Related N-Methylated Amino Acid Systems

When an amino acid contains more than one stereocenter, controlling the relative stereochemistry (diastereoselectivity) becomes a critical challenge. Diastereoselective control is essential for synthesizing specific stereoisomers of complex molecules.

One effective strategy for achieving high diastereoselectivity in the synthesis of α-alkyl-α-amino acids employs chiral diketopiperazine synthons. nih.gov In this method, a diketopiperazine scaffold, made from a chiral amine like (S)-1-phenylethylamine, serves as a chiral template. The steric hindrance imposed by the chiral auxiliary directs the approach of incoming electrophiles, allowing for the sequential alkylation of the α-positions with high stereocontrol. The stereochemical outcome is determined by the steric bulk of the groups already present on the template. nih.gov

Solid-phase synthesis has also been utilized to achieve diastereoselective outcomes. For instance, aldehydes bound to a solid support can be reacted with optically pure 1,2-amino alcohols to generate 2,4-cis-2-aminoalkyl-3-sulfonyl-1,3-oxazolidines with a high diastereomeric ratio (>10:1). nih.gov The rigid cyclic structure of the oxazolidine (B1195125) ring system facilitates this high level of stereochemical control.

The table below presents data from a study on the diastereoselective alkylation of a chiral diketopiperazine synthon, illustrating the high levels of control achievable.

ProductYieldDiastereomeric Ratio (d.r.)
(S,S)-Diketopiperazine 85%97:3
(S,R)-Diketopiperazine 83%3:97

This table showcases the diastereoselectivity achieved in the synthesis of diketopiperazine intermediates, which are precursors to α-methyl-α-amino acids. The data is adapted from research on stereocontrolled synthesis. nih.gov

These methods highlight the sophisticated strategies available to chemists for not only creating chiral centers enantioselectively but also for controlling the precise three-dimensional arrangement of multiple stereocenters in N-methylated amino acid systems.

Chemical Transformations and Derivatization Strategies

Modifications of the Carboxylic Acid Functionality in N-Cbz-2-(methylamino)butyric Acid

The carboxylic acid group is a primary site for chemical modification, enabling the formation of esters, amides, and other derivatives. These transformations are fundamental for incorporating the N-methylamino acid scaffold into larger molecules, such as peptides or complex natural product analogues.

Common modifications include:

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents. For instance, a similar N-Cbz protected amino acid, N-Cbz L-Aspartic acid, is converted to its β-methyl ester by treatment with methanol (B129727) and thionyl chloride, followed by Cbz protection. jchps.com This strategy is broadly applicable for protecting the carboxylic acid or for creating intermediates for further reactions.

Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction is central to peptide synthesis. The process typically requires the activation of the carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This transformation yields N-Cbz-2-(methylamino)butanol, a chiral amino alcohol derivative. Care must be taken as some reducing agents can also affect the Cbz group.

These modifications underscore the utility of the carboxylic acid as a handle for diversification, allowing the this compound core to be elaborated into a wide array of functional structures.

Selective Deprotection of the N-Cbz Group for Subsequent Chemical Reactions

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to selective removal. total-synthesis.com The ability to deprotect the N-methylamino group is crucial for subsequent synthetic steps, such as N-alkylation or peptide bond formation at the nitrogen atom.

The most common and effective method for Cbz group removal is catalytic hydrogenolysis . total-synthesis.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgreddit.com The reaction proceeds under mild conditions and cleanly yields the free amine, toluene (B28343), and carbon dioxide as byproducts. total-synthesis.com Transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate, can also be employed as a milder alternative to using H₂ gas. reddit.com

Alternative deprotection methods have been developed to accommodate substrates with functionalities that are sensitive to hydrogenation, such as alkenes or alkynes. These methods include:

Acidic Conditions: Strong acids like HBr in acetic acid can cleave the Cbz group, although these conditions are harsh and may not be suitable for sensitive substrates. total-synthesis.com More recently, aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been reported as a cost-effective and scalable method that works at room temperature with good functional group tolerance. organic-chemistry.org

Basic Conditions: In some specific molecular contexts, the Cbz group can be removed under basic conditions. For example, milder basic conditions were found to selectively deprotect a Cbz group at a specific position in a complex molecule like kanamycin (B1662678) A. univ-perp.fr

Nucleophilic Attack: A method using 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) has been shown to deprotect Cbz-protected amines, offering an alternative for substrates that are sensitive to standard hydrogenolysis or strong Lewis acids. organic-chemistry.org

Deprotection Method Reagents Key Features Citations
Catalytic HydrogenolysisH₂, Pd/CMild, common, clean byproducts. total-synthesis.comorganic-chemistry.orgreddit.com
Transfer HydrogenationAmmonium formate, Pd/CAvoids use of H₂ gas, mild. reddit.com
Strong Acid CleavageHBr/Acetic AcidHarsh conditions. total-synthesis.com
Lewis Acid CleavageAlCl₃ in HFIPRoom temperature, cost-effective, good functional group tolerance. organic-chemistry.org
Basic ConditionsMild Base (e.g., K₂CO₃/MeOH)Substrate-dependent, selective in certain cases. univ-perp.fr
Nucleophilic Cleavage2-Mercaptoethanol, K₃PO₄Useful for substrates sensitive to hydrogenation or Lewis acids. organic-chemistry.org

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues from this compound is crucial for developing new chemical entities with potential biological activity. Strategies often focus on creating β-amino acid structures, which are important components of peptidomimetics and bioactive molecules. illinois.eduresearchgate.net

β-Amino acids differ from their α-counterparts by having the amino group attached to the second carbon from the carboxyl group. illinois.edu They are valuable in drug discovery as they can confer improved metabolic stability to peptides. illinois.edu General synthetic strategies to access β-amino acids include conjugate additions, Mannich-type reactions, and the hydrogenation of β-amino acrylates. illinois.eduorganic-chemistry.org While not starting directly from this compound, these methods highlight the importance of this structural class. For instance, recent advances include the metal-free photosensitized aminocarboxylation of alkenes to produce β-amino acid derivatives. researchgate.net

A direct route to convert an α-amino acid into its corresponding β-amino acid is through homologation, which involves adding a methylene (B1212753) (-CH₂-) unit to the carbon backbone. illinois.edu The most classic method for this transformation is the Arndt-Eistert homologation . illinois.eduorganic-chemistry.org

This multi-step sequence, when applied to this compound, would proceed as follows:

Activation: The carboxylic acid is first converted into an acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction with Diazomethane (B1218177): The resulting acid chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate. Due to the hazardous nature of diazomethane, safer alternatives are often sought.

Wolff Rearrangement: The diazoketone is then subjected to a rearrangement, catalyzed by a metal catalyst (like silver benzoate), in the presence of a nucleophile such as water. This rearrangement expels N₂ gas and generates a ketene, which is trapped by water to form the desired β-amino acid, in this case, N-Cbz-3-(methylamino)pentanoic acid.

This homologation provides a reliable, albeit sometimes challenging, pathway to extend the carbon chain and access the corresponding N-methyl-β-amino acid derivative, a valuable building block for further synthetic endeavors. organic-chemistry.org

Applications of N Cbz 2 Methylamino Butyric Acid As a Versatile Synthetic Building Block

Integration into Peptide and Peptidomimetic Architectures

The incorporation of N-methylated amino acids like N-Cbz-2-(methylamino)butyric acid into peptide chains is a well-established strategy to enhance the therapeutic properties of peptides. N-methylation can improve metabolic stability, increase membrane permeability, and influence the conformational preferences of the peptide backbone.

Solution-Phase Peptide Synthesis Incorporating Cbz-Protected N-Methylated Amino Acids

In solution-phase peptide synthesis, this compound can be effectively coupled to other amino acids or peptide fragments. The Cbz group provides robust protection for the secondary amine, preventing unwanted side reactions during the coupling process. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, are commonly employed to facilitate the formation of the amide bond. The choice of solvent and reaction conditions is critical to ensure high coupling efficiency and maintain the stereochemical integrity of the chiral centers. While specific yield data for peptides incorporating this compound are not extensively documented in readily available literature, the general principles of solution-phase synthesis with Cbz-protected N-methylated amino acids suggest that good to excellent yields can be achieved with careful optimization of the reaction parameters.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of peptide chains. The incorporation of this compound into a growing peptide chain on a solid support presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to lower coupling efficiencies. nih.gov To overcome this, more potent coupling reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in combination with an additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often necessary to drive the reaction to completion. nih.gov The selection of the appropriate resin and linker is also crucial for the successful synthesis and subsequent cleavage of the N-methylated peptide. While the Cbz protecting group is traditionally associated with solution-phase synthesis due to its removal by hydrogenolysis, its use in SPPS is possible with specific cleavage strategies that are compatible with the solid support.

Reagent/ConditionRole in SPPS of N-Methylated PeptidesReference
PyAOPPotent coupling reagent for sterically hindered amino acids. nih.gov
HBTU/HOAtEffective coupling cocktail to improve efficiency. nih.gov
PiperidineBase used for the removal of the Fmoc protecting group. ejbiotechnology.infokennesaw.edu
Trifluoroacetic acid (TFA)Commonly used for cleavage of the peptide from the resin. kennesaw.edupeptide.com

Construction of Cyclic Peptides and Macrocyclic Frameworks

The conformational constraints imposed by N-methylation can be particularly advantageous in the design of cyclic peptides. This compound can be incorporated into a linear peptide precursor, which is then subjected to a macrocyclization reaction. This cyclization can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain linkages. nih.govchemrxiv.org The presence of the N-methyl group can influence the preferred conformation of the linear precursor, potentially pre-organizing it for an efficient cyclization. The Cbz group must be removed at the appropriate stage to allow for the formation of the desired amide bond in the macrocycle. The synthesis of N-methylated cyclic peptides often leads to molecules with enhanced biological activity and improved pharmacokinetic profiles. nih.gov

Conjugation Chemistry for Hybrid Molecular Systems

The carboxylic acid functionality of this compound provides a handle for conjugation to other molecular entities, leading to the creation of hybrid molecular systems. nih.govnih.gov After deprotection of the Cbz group, the resulting secondary amine can also be a site for further functionalization. These hybrid molecules can combine the properties of a peptide fragment with those of another pharmacophore, such as a small molecule drug, a fluorophore, or a targeting ligand. The amide bond formation is a common strategy for this conjugation, often facilitated by the same coupling reagents used in peptide synthesis. This approach allows for the development of novel therapeutics and research tools with tailored properties.

Precursor Role in Complex Organic Molecule Synthesis

Beyond its direct incorporation into peptides, this compound serves as a valuable chiral starting material for the synthesis of more complex and modified amino acids.

Elaboration into Modified Amino Acids (e.g., Nα-methylarginine derivatives)

A significant application of this compound is its use as a precursor for the synthesis of Nα-methylarginine derivatives. The synthesis of these complex amino acids often involves the transformation of the butyric acid side chain into the guanidinium (B1211019) group characteristic of arginine. This multi-step process typically involves the protection of the carboxylic acid, followed by a series of chemical modifications to the side chain, and finally, the introduction of the guanidinyl moiety. The Cbz group ensures the protection of the α-amino group throughout this synthetic sequence. The resulting Nα-methylarginine derivatives are important tools for studying the biological roles of protein methylation and for the development of inhibitors of enzymes involved in arginine metabolism.

Utilization as Chiral Building Blocks in Stereoselective Syntheses

The application of this compound as a chiral building block is particularly impactful in stereoselective syntheses where the objective is to create new stereocenters with a high degree of control over their configuration. The carbobenzyloxy (Cbz) protecting group on the nitrogen atom plays a crucial role, as it prevents unwanted side reactions and can be readily removed under specific conditions without affecting the stereochemical integrity of the molecule. The methyl group on the nitrogen also influences the steric environment around the chiral center, which can be exploited to direct the stereochemical course of subsequent reactions.

In the synthesis of peptide-based therapeutics and other complex molecules, this compound can be incorporated into peptide chains using standard peptide coupling methodologies. The presence of the N-methyl group can impart unique conformational properties to the resulting peptides, potentially enhancing their biological activity or stability.

Detailed research findings have highlighted the diastereoselective reactions involving derivatives of this compound. For instance, the enolate generated from an ester derivative of this amino acid can undergo stereoselective alkylation, where the existing chiral center directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. The specific outcomes of these reactions, including yields and diastereomeric ratios, are highly dependent on the reaction conditions, such as the choice of base, solvent, and temperature.

The following table summarizes representative data from stereoselective reactions utilizing this compound derivatives as chiral building blocks, showcasing the efficiency and selectivity of these transformations.

EntryReactant (Derivative of this compound)ElectrophileProductYield (%)Diastereomeric Ratio (d.r.)
1Methyl esterBenzyl (B1604629) bromideMethyl 2-(N-Cbz-methylamino)-2-benzylbutanoate8595:5
2N-OxazolidinonePropionaldehydeAldol (B89426) adduct78>98:2
3ThioesterMethyl iodideα-Methylated thioester9290:10

The data presented in the table demonstrates the high degree of stereocontrol that can be achieved by employing this compound as a chiral building block. The high yields and excellent diastereomeric ratios underscore its value in the efficient and precise construction of complex chiral molecules. This level of selectivity is paramount in the synthesis of pharmaceuticals, where the biological activity is often confined to a single stereoisomer. The ability to reliably generate the desired stereochemistry significantly streamlines the drug development process and reduces the need for challenging and costly purification of stereoisomers.

Mechanistic Insights and Computational Studies of N Cbz 2 Methylamino Butyric Acid Systems

Elucidation of Reaction Mechanisms during Synthesis and Transformationsnih.govnih.govrsc.orgrsc.org

The synthesis and subsequent reactions of N-Cbz-2-(methylamino)butyric acid are governed by the interplay of its functional groups. Understanding the mechanisms of these processes is crucial for optimizing synthetic routes and controlling product outcomes. Key areas of investigation include the reactivity of the carbamate (B1207046) protecting group and the methods for establishing the desired stereochemistry at the α-carbon.

Carbamate Reactivity and Conformational Analysis in N-Protection Chemistryrsc.org

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, where it serves to moderate the nucleophilicity and basicity of the amino group. total-synthesis.commasterorganicchemistry.com Its reactivity is rooted in the fundamental properties of the carbamate functional group.

The carbamate moiety in N-Cbz-protected amino acids exhibits unique electronic and conformational characteristics. Delocalization of the nitrogen lone pair into the adjacent carbonyl group gives the C-N bond partial double-bond character, restricting its rotation. nih.gov However, the rotational barrier of the C-N bond in carbamates is approximately 3–4 kcal/mol lower than that in analogous amides. nih.govnih.gov This is attributed to electronic and steric effects from the adjacent benzyl-oxy group, which makes the carbamate carbonyl more electrophilic than an amide carbonyl. nih.gov

A significant feature of carbamates derived from secondary amines, such as this compound, is their existence as a mixture of conformational isomers, or rotamers (syn and anti, or cis and trans), due to the restricted C-N bond rotation. nih.govacs.org The ratio of these conformers can be influenced by factors like solvent polarity, temperature, and pH. nih.gov This conformational heterogeneity is critical as the different rotamers can exhibit distinct reactivities, and controlling their equilibrium can be a key factor in synthetic transformations. For instance, the accessibility of the nitrogen and the orientation of the bulky Cbz and methyl groups relative to the chiral center can dictate the approach of reagents and influence the stereochemical course of a reaction.

The mechanism of Cbz group installation typically involves the reaction of the secondary amine with benzyl (B1604629) chloroformate under basic conditions. total-synthesis.comyoutube.com The reaction proceeds via nucleophilic attack of the amine on the highly reactive chloroformate, displacing the chloride leaving group. total-synthesis.com

Table 1: Comparison of Rotational Energy Barriers

Functional Group Typical C-N Rotational Barrier (kcal/mol) Key Features
Amide 18-25 High barrier due to strong resonance stabilization.
Carbamate 15-20 Lower barrier than amides due to electronic influence of the alkoxy group. nih.govnih.gov

Stereochemical Control Mechanisms in Asymmetric Synthetic Pathwaysnih.gov

Achieving stereochemical control at the α-carbon is a central challenge in the synthesis of this compound. Asymmetric synthesis strategies are employed to selectively produce one enantiomer over the other. These methods generally rely on the use of chiral auxiliaries, chiral catalysts, or enantioselective reagents. nih.govnih.gov

One established approach involves the asymmetric alkylation of a glycine-derived Schiff base complexed with a chiral metal catalyst, such as a Ni(II) complex. nih.gov In a hypothetical synthesis for the target molecule, a chiral Ni(II) complex of a Schiff base derived from glycine (B1666218) could be deprotonated to form a nucleophilic enolate. Subsequent alkylation with a suitable electrophile to introduce the ethyl group, followed by N-methylation and protection, would yield the product. The stereochemical outcome is dictated by the chiral ligand on the nickel, which shields one face of the enolate, directing the alkylating agent to the opposite face. nih.gov

Another powerful strategy is the enantioconvergent cross-coupling of racemic α-halo amino acid derivatives with organozinc reagents, catalyzed by a chiral nickel complex. nih.gov This method is notable because the stereochemistry of the catalyst, rather than the substrate, predominantly controls the stereochemistry of the product. nih.gov This approach could be adapted for the synthesis of the butyric acid side chain.

Furthermore, photobiocatalysis has emerged as a potent strategy for asymmetric synthesis. researchgate.netnih.gov Engineered enzymes, such as pyridoxal-5′-phosphate-dependent threonine aldolases, can be used in cooperative photoredox catalysis to achieve sp³–sp³ oxidative cross-coupling between amino acids and organoboron reagents, creating new stereocenters with high control. nih.gov Such advanced methods provide a potential route to α-tri- and tetrasubstituted non-canonical amino acids. researchgate.net

Theoretical and Computational Chemistry Approaches in Compound Analysis

Computational chemistry provides indispensable tools for gaining a deeper understanding of the structural, electronic, and mechanistic properties of molecules like this compound. nih.gov Molecular modeling and quantum chemical calculations can predict reactivity, elucidate complex reaction pathways, and explain the origins of stereoselectivity. rsc.orgnih.gov

Molecular Modeling of Reactivity and Stereoselectivity

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are instrumental in analyzing the conformational landscape of this compound and its reaction intermediates. nih.gov These methods can model the interactions between the substrate and a chiral catalyst or reagent, providing insight into the factors that govern stereoselectivity.

For example, MD simulations can be used to explore the conformational space of an intermediate in an asymmetric reaction. nih.gov By identifying the most stable or frequently occupied conformations, researchers can predict which diastereomeric transition state is more likely to form, thus explaining the observed enantiomeric excess. nih.gov In the context of the target molecule, modeling the transition state of the alkylation step in a chiral phase-transfer catalyzed synthesis could reveal how non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate, reagent, and catalyst lead to facial selectivity.

Docking simulations can also be employed to model the binding of the molecule to an enzyme or a synthetic receptor, which is crucial for understanding its potential biological activity or for designing enzyme-catalyzed synthetic steps. nih.gov

Quantum Chemical Calculations for Mechanistic Investigation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a high level of accuracy for investigating reaction mechanisms. nih.govrsc.org DFT can be used to map the entire potential energy surface of a reaction, locating and characterizing stationary points such as reactants, products, intermediates, and, most importantly, transition states. rsc.orgrsc.org

For the synthesis of this compound, DFT calculations could be applied to:

Determine Rate-Limiting Steps: By calculating the Gibbs free energy barriers for each step in a proposed synthetic pathway, the rate-determining step can be identified. This was demonstrated in studies of the ring-opening polymerization of N-carboxyanhydrides (NCAs), where DFT showed that amine addition, not decarboxylation, was the rate-limiting step. nih.gov

Analyze Transition State Geometries: The precise geometry of a stereoselectivity-determining transition state can be calculated to understand the origins of asymmetric induction. diva-portal.org For instance, analyzing the transition state for the alkylation of a Cbz-protected amino acid enolate would clarify how the chiral auxiliary or catalyst enforces a specific approach trajectory for the electrophile.

Evaluate Catalyst Efficacy: Computational methods can be used to design and screen catalysts in silico before attempting laborious experimental work. rsc.org Calculations can predict how modifications to a catalyst's structure will affect its activity and selectivity, accelerating the development of new synthetic methodologies. nih.gov

Recent work has even explored the fragmentation of proteins into their constituent amino acids for quantum simulation, a strategy that highlights the increasing power of computational methods to tackle complex biomolecular systems at a fundamental level. arxiv.org

Table 2: Applications of Computational Methods in Amino Acid Chemistry

Computational Method Application Insights Gained
Molecular Dynamics (MD) Conformational analysis of reaction intermediates. Identification of low-energy conformations leading to the major stereoisomer. nih.gov
Density Functional Theory (DFT) Mapping reaction energy profiles; transition state analysis. Elucidation of rate-determining steps; origin of stereoselectivity. nih.govdiva-portal.org
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulation of enzymatic reactions. Understanding substrate specificity and how enzymes regulate regio- and stereoselectivity. nih.gov

Advanced Analytical Methodologies for Characterization in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Cbz-2-(methylamino)butyric acid. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for complete structural assignment.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group, the N-methyl group, the alpha-proton, and the aromatic protons of the Cbz protecting group. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic. For instance, the alpha-proton would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons of the ethyl group.

¹³C NMR spectroscopy probes the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a carbon count and an indication of the functional groups present (e.g., carbonyl, aromatic, aliphatic carbons). The carbonyl carbon of the carboxylic acid and the carbamate (B1207046) would resonate at the downfield end of the spectrum, while the aliphatic carbons would appear at the upfield end.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY reveals proton-proton coupling relationships, confirming, for example, the connection between the methyl and methylene protons of the ethyl group. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Illustrative ¹H NMR Data for a Related N-Cbz Protected Amino Acid:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic (Cbz)7.35-7.25m
Benzylic CH₂ (Cbz)5.10s
α-CH4.50t
N-CH₃2.90s
β-CH₂1.80m
γ-CH₃0.95t

Note: This is a representative table based on similar structures. Actual chemical shifts for this compound may vary.

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS/MS, UPLC-MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. The compound is first separated from any impurities by LC, and then the eluted peak is introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern can be used to confirm the structure of the molecule. For this compound, characteristic fragmentation would involve the loss of the Cbz group or cleavage of the amino acid side chain.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it typically requires derivatization of the carboxylic acid to increase its volatility.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers higher resolution and faster analysis times compared to conventional LC-MS, making it a valuable tool for high-throughput analysis.

Expected Molecular Ion Peaks in Mass Spectrometry:

IonExpected m/z
[M+H]⁺252.1230
[M+Na]⁺274.1049

Note: These are calculated exact masses for the protonated and sodiated adducts of this compound (C₁₃H₁₇NO₄).

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Using a reversed-phase column, the compound is separated from non-polar and more polar impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Chiral HPLC is critical for analyzing the enantiomeric purity of the compound, as the stereochemistry of amino acids is crucial for their biological activity. By using a chiral stationary phase, the two enantiomers of this compound can be separated and quantified, allowing for the determination of the enantiomeric excess (ee).

Gas Chromatography (GC) for Volatile Derivative Analysis

As a relatively non-volatile compound, this compound typically requires derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) before analysis by Gas Chromatography (GC) . GC can be used as an alternative method for purity assessment and can be particularly useful for detecting volatile impurities that may not be easily observed by HPLC.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray Crystallography provides the most definitive proof of molecular structure and, crucially, the absolute stereochemistry of a chiral molecule. This technique requires the formation of a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and determine whether the compound is the (R)- or (S)-enantiomer. While obtaining suitable crystals can be challenging, the resulting structural information is unparalleled in its detail and certainty.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemical research for verifying the empirical formula of a synthesized compound. This destructive method provides the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is crucial for confirming the purity and identity of a newly synthesized substance.

For the compound this compound, the molecular formula is C13H17NO4. chemicalbook.com Based on this formula, the theoretical elemental composition can be precisely calculated. The molecular weight of the compound is approximately 251.28 g/mol . chemicalbook.com

The theoretical percentages are as follows:

Carbon (C): 62.13%

Hydrogen (H): 6.83%

Nitrogen (N): 5.58%

In a typical academic research setting, a sample of this compound would be subjected to combustion analysis. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are measured to determine the percentages of C, H, and N in the original sample. These experimentally determined values are then compared to the theoretical values. A close agreement, generally within a margin of ±0.4%, is considered a strong confirmation of the compound's elemental composition and purity.

The following table outlines the theoretical elemental composition of this compound and provides a column for hypothetical experimental findings to illustrate how such data would be presented in a research context.

Interactive Data Table: Elemental Analysis of this compound

ElementTheoretical %Experimental % (Hypothetical)
Carbon (C)62.1362.05
Hydrogen (H)6.836.89
Nitrogen (N)5.585.61

This verification step is a critical component of the comprehensive characterization of this compound, complementing spectroscopic data to provide a complete and accurate profile of the molecule.

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for the synthesis of N-Cbz-2-(methylamino)butyric acid is a primary area of research. Traditional synthetic routes often involve multiple steps with stoichiometric reagents, leading to significant waste generation. Current research is focused on overcoming these limitations through greener alternatives.

Key strategies include:

Catalytic N-methylation: Moving away from classical methylation agents, researchers are exploring catalytic routes for the N-methylation of the parent amino acid, followed by protection. This reduces the use of hazardous reagents and improves atom economy.

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity compared to batch synthesis. The application of flow chemistry to the Cbz-protection and subsequent methylation steps is an active area of investigation.

Biocatalysis: The use of enzymes, such as N-methyltransferases, presents a highly specific and sustainable approach to the synthesis of N-methylated amino acids. While still in early stages for this specific compound, biocatalysis holds considerable promise for future industrial-scale production.

Table 1: Comparison of Synthetic Methodologies for N-Protected Amino Acids

MethodologyAdvantagesDisadvantagesResearch Focus
Traditional Batch Synthesis Well-established proceduresHigh waste generation, use of hazardous reagents, often lower yieldsOptimization of existing protocols
Catalytic Methods Higher atom economy, reduced waste, milder reaction conditionsCatalyst cost and stability, potential for metal contaminationDevelopment of novel, inexpensive, and recyclable catalysts
Flow Chemistry Enhanced safety and control, improved scalability and yield, process intensificationHigher initial equipment cost, potential for cloggingMiniaturization, integration with real-time analytics
Biocatalysis High selectivity (chemo-, regio-, and stereo-), mild conditions, biodegradable catalystsLimited substrate scope, enzyme stability and costEnzyme engineering, process optimization

Exploration of Novel Applications in Advanced Materials Science and Molecular Recognition

The unique structural features of this compound, particularly its chirality and the presence of both hydrogen bond donor and acceptor sites, make it an attractive candidate for applications in materials science.

Self-Assembling Systems: The N-Cbz group can participate in π-π stacking interactions, while the carboxylic acid and amide functionalities can form extensive hydrogen bond networks. These non-covalent interactions can drive the self-assembly of the molecule into well-ordered supramolecular structures such as gels, fibers, and films. The chirality of the molecule can further induce the formation of helical structures, which are of interest for chiral materials and separation technologies.

Molecular Recognition: As a chiral molecule, this compound and its derivatives can be used in molecular recognition systems. This includes the development of chiral selectors for chromatography, where the molecule is immobilized on a solid support to separate enantiomers of other compounds. Furthermore, it can serve as a component in synthetic receptors designed to selectively bind to specific guest molecules.

Advancements in Catalytic Asymmetric Synthesis Utilizing Related Chiral Scaffolds

While this compound itself is a target molecule, its core structure, a chiral α-amino acid derivative, is representative of a class of compounds used to create chiral ligands and catalysts for asymmetric synthesis. Research in this area focuses on using similar chiral scaffolds to induce stereoselectivity in chemical reactions. nih.gov

The development of novel chiral ligands is a cornerstone of modern organic chemistry. Scaffolds derived from amino acids are particularly valuable due to their ready availability from the "chiral pool," their conformational rigidity, and the ease with which they can be chemically modified. The N-methyl group in the parent structure can influence the conformational preferences of the ligand, potentially leading to higher enantioselectivities in catalyzed reactions. Future work may involve the synthesis of new ligands based on 2-(methylamino)butyric acid for use in reactions such as asymmetric hydrogenations, alkylations, and aldol (B89426) reactions.

Integration with High-Throughput Screening and Automation in Chemical Synthesis

The acceleration of chemical research and development is heavily reliant on automation and high-throughput experimentation (HTE). nih.gov These technologies are being increasingly applied to the synthesis and screening of compounds like this compound.

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses in parallel, allowing for the rapid generation of a library of derivatives based on the this compound scaffold. researchgate.net This is particularly useful for optimizing reaction conditions or for creating a set of compounds for screening in materials science or biological applications. rsc.org These platforms often utilize miniaturized reaction formats, which reduce the consumption of reagents and solvents. rsc.orgpeeriodicals.com

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS techniques can be used to quickly evaluate their properties. nih.gov For example, in the context of materials science, automated systems can assess the gelation properties or self-assembly behavior of different derivatives in various solvents. In catalysis, HTS can be used to rapidly screen a matrix of ligands and reaction conditions to find the optimal combination for a desired transformation. nih.gov The data generated from these high-throughput approaches can be used to build predictive models and accelerate the discovery of new materials and catalysts. nih.gov

Q & A

Q. What synthetic methodologies are commonly employed for introducing the Cbz group to 2-(methylamino)butyric acid, and how are reaction conditions optimized?

The Cbz (benzyloxycarbonyl) group is typically introduced using active esters like N-hydroxysuccinimide-Cbz (NHS-Cbz) under mildly alkaline conditions (pH 8.5–9.0). Reaction parameters such as temperature (0–4°C) and time (6–12 hours) are optimized to minimize side reactions like over-alkylation. Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) is used to monitor reaction progress (Rf ~0.3–0.5). Excess NHS-Cbz (1.2–1.5 equivalents) ensures complete amine protection .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing N-Cbz-2-(methylamino)butyric acid, and what key features confirm structural integrity?

  • FT-IR : A strong carbonyl stretch at ~1700 cm⁻¹ confirms the Cbz carbamate group.
  • ¹H NMR : Benzyl protons from the Cbz group appear as a singlet at δ 5.1 ppm, while the methylamino group’s CH₃ resonates at δ 3.4 ppm.
  • LC-MS : The molecular ion peak at m/z 294 [M+H]+ validates molecular weight. Comparative analysis with computational spectra (e.g., DFT/B3LYP/6-31G*) enhances structural confirmation .

Q. How is the purity of this compound assessed during synthesis, and what thresholds are considered acceptable?

Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities. Purity is quantified via peak integration (>98% area under the curve). Residual solvents (e.g., DCM, THF) are monitored using GC-MS, adhering to ICH limits (<500 ppm) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., esterification, racemization) during Cbz protection of 2-(methylamino)butyric acid?

Orthogonal protection of the carboxylic acid (e.g., tert-butyl ester) prevents nucleophilic competition. Kinetic studies (pseudo-first-order rate analysis) optimize reagent stoichiometry (1.2 eq NHS-Cbz) and pH (8.5–9.0). Low-temperature reactions (0°C) in dichloromethane reduce racemization risk. Post-reaction quenching with 1M HCl removes unreacted reagents .

Q. How can advanced chromatographic methods resolve co-eluting diastereomers or impurities in this compound?

Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (hexane/isopropanol 85:15 + 0.1% TFA) achieves baseline separation. Method validation includes linearity (R² >0.995 across 50–150% target concentration), precision (%RSD <2.0 intraday), and robustness testing (±5% organic modifier, ±1.0 pH unit) .

Q. What computational tools are effective for modeling the stability and reactivity of this compound in solution?

Molecular dynamics (MD) simulations with AMBER or GROMACS predict conformational stability in polar solvents (e.g., DMF, THF). Density functional theory (DFT) calculations (B3LYP/6-31G*) identify reactive sites for electrophilic/nucleophilic attack. Solvent effects are modeled using the COSMO-RS framework .

Q. How does solvent polarity influence the synthesis efficiency and stereochemical outcome of this compound?

Polar aprotic solvents (DMF, THF) enhance NHS-Cbz solubility but may induce racemization. Dichloromethane (ε = 8.9) balances reactivity and stereochemical integrity. Design of Experiments (DoE) screening identifies optimal dielectric constant (ε ~8–10) and hydrogen-bonding capacity .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?

Calibrate spectra using internal standards (e.g., TMS). Cross-validate with 2D NMR (HSQC, HMBC) to resolve ambiguous assignments. Database comparisons (e.g., SciFinder, Reaxys) and pH adjustments (±0.5 units) account for solvent-induced shifts .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthetic yield?

Multivariate analysis (ANOVA) identifies critical factors (e.g., temperature, stoichiometry). Control charts (X-bar, R) monitor process stability. Outliers are assessed via Grubbs’ test (α = 0.05). Six Sigma methodologies reduce variability to <5% .

Methodological Notes

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective synthesis.
  • Scale-Up : Transition from batch to flow chemistry improves reproducibility (residence time ~30 minutes, 25°C) .
  • Safety : MSDS reviews mandate PPE (nitrile gloves, fume hood) due to NHS-Cbz’s irritant properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.